3-Fluoro-2-hydroxyphenylacetic acid
Description
Historical Trajectory of Fluorinated Arylacetic Acids in Chemical and Biological Sciences
The journey of fluorinated organic compounds began with the isolation of elemental fluorine in 1886 by Henri Moissan. numberanalytics.com This breakthrough paved the way for the development of organofluorine chemistry. numberanalytics.com The initial synthesis of these compounds revealed that the introduction of fluorine atoms into organic molecules could dramatically alter their properties compared to their non-fluorinated counterparts. numberanalytics.com
In the early 20th century, the discovery of trifluoroacetic acid and its unique properties as a solvent, catalyst, and reagent in organic synthesis further propelled the field forward. researchgate.net The development of key fluorination methods, such as direct fluorination, electrochemical fluorination, and nucleophilic and electrophilic fluorination, enabled the synthesis of a wide array of organofluorine compounds. numberanalytics.com Fluorinated arylacetic acids, a specific class within this broader family, have since found applications in various fields, including pharmaceuticals and agrochemicals. numberanalytics.comresearchgate.net
Significance of Fluorine Substitution in Aromatic Compounds for Academic Inquiry
The substitution of hydrogen with fluorine in aromatic compounds has profound effects on their physicochemical properties, making them a subject of intense academic study. numberanalytics.com Fluorine is the most electronegative element, and its introduction into an aromatic ring can significantly alter the molecule's electronic and steric characteristics. numberanalytics.com
Key effects of fluorine substitution include:
Electronic Effects: Fluorine's high electronegativity withdraws electron density from the aromatic ring, which can decrease its reactivity towards electrophilic substitution reactions. numberanalytics.com This effect also lowers the energy of the highest occupied molecular orbital (HOMO) and raises the energy of the lowest unoccupied molecular orbital (LUMO), increasing the HOMO-LUMO gap and affecting reactivity. numberanalytics.com
Steric Effects: The presence of fluorine atoms can increase steric hindrance around the aromatic ring, influencing how other molecules can approach and interact with it. numberanalytics.com
Lipophilicity and Metabolic Stability: The replacement of a hydrogen atom or a hydroxyl group with fluorine can increase the lipophilicity of a molecule, which can influence its ability to cross biological membranes. nih.gov Furthermore, the carbon-fluorine bond is very strong, which can block metabolic pathways and enhance the metabolic stability of a drug molecule.
Binding Interactions: Fluorine can participate in hydrogen bonding as an acceptor, a property that is of particular interest in drug design and molecular recognition. nih.gov
These modifications have made fluorinated aromatic compounds valuable tools in medicinal chemistry, materials science, and agrochemical research. researchgate.netnih.gov
Rationale for Dedicated Research on 3-Fluoro-2-hydroxyphenylacetic Acid
The specific structural arrangement of this compound, with a fluorine atom and a hydroxyl group ortho to each other on the phenylacetic acid scaffold, presents a unique combination of functionalities that warrants dedicated investigation. The interplay between the electron-withdrawing fluorine atom and the electron-donating hydroxyl group, along with their potential for intramolecular hydrogen bonding, can lead to distinct chemical reactivity and biological activity compared to other isomers or related compounds.
Research into this specific molecule is driven by the potential to:
Serve as a key building block in the synthesis of more complex, biologically active molecules.
Exhibit unique inhibitory properties against specific enzymes, a possibility suggested by studies on structurally similar compounds. nih.gov
Provide insights into the fundamental effects of ortho-fluorine and hydroxyl substitution on the properties of phenylacetic acid derivatives.
Overview of Current Research Trajectories and Identified Gaps
Current research on fluorinated compounds is vibrant, with a focus on developing new synthetic methods and exploring their applications in medicine, agriculture, and materials science. nih.govfrontiersin.org Biocatalytic synthesis routes are being explored as environmentally friendly alternatives to traditional chemical methods. nih.govfrontiersin.org
However, for this compound specifically, publicly available research is still nascent. While its synthesis and basic properties are documented, extensive studies on its biological activities and potential applications are limited. A significant gap exists in the understanding of its pharmacological profile and its potential as a lead compound in drug discovery. Further research is needed to fully elucidate its mechanism of action and to explore its structure-activity relationships.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H7FO3 | nih.gov |
| Molecular Weight | 170.14 g/mol | sigmaaldrich.com |
| Appearance | White to cream powder or crystalline powder | thermofisher.com |
| Melting Point | 132-134 °C (lit.) | sigmaaldrich.com |
| CAS Number | 1261862-87-6 | chemicalbook.com |
| InChI | 1S/C8H7FO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4H2,(H,11,12) | sigmaaldrich.com |
| InChI Key | YRFBZAHYMOSSGX-UHFFFAOYSA-N | sigmaaldrich.com |
| SMILES | OC(=O)Cc1ccc(O)c(F)c1 | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluoro-2-hydroxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-3-1-2-5(8(6)12)4-7(10)11/h1-3,12H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATABRGHXNTETG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261862-87-6 | |
| Record name | 2-(3-fluoro-2-hydroxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemoenzymatic Pathways
De Novo Synthetic Strategies for 3-Fluoro-2-hydroxyphenylacetic Acid
De novo synthesis from basic chemical building blocks provides a robust platform for producing this compound. These routes often involve multiple steps and rely on well-established reaction classes, with modern catalysis offering pathways to improved efficiency and selectivity.
The construction of this compound is not commonly detailed in standard literature, necessitating the design of a plausible multi-step pathway based on the synthesis of analogous compounds. A feasible approach could start from a pre-fluorinated phenolic precursor.
One potential route begins with the synthesis of 2-Fluoro-3-methoxyphenylacetic acid, which can be achieved by the hydrolysis of 2-fluoro-3-methoxybenzeneacetonitrile. chemicalbook.com The final step would then be a demethylation reaction to convert the methoxy (B1213986) group to the required hydroxyl group, yielding the target compound. A 75% yield for a similar demethylation step using a hydrobromic acid-acetic acid mixture has been reported in the synthesis of o-hydroxyphenylacetic acid. lookchem.com
An alternative strategy involves building the acetic acid side chain onto a fluorinated phenol (B47542). This can be adapted from methods used to prepare 4-hydroxyphenylacetic acid. For instance, a process starting with o-chlorophenol involves a reaction with glyoxylic acid to form an intermediate mandelic acid, which is then reduced and dehalogenated. google.comgoogle.com A similar sequence could theoretically be initiated from 2-fluoro-6-chlorophenol to arrive at the desired product. The development of integrated, continuous manufacturing processes for pharmaceuticals often involves optimizing such multi-step sequences, utilizing real-time analytics to control reaction conditions and separations. mit.edunih.govsyrris.jp
A hypothetical synthetic sequence could be:
Fluorination of a suitable phenol derivative: Introduction of the fluorine atom at the desired position on the aromatic ring.
Protection of the hydroxyl group: For instance, conversion to a methyl ether to prevent interference in subsequent steps. lookchem.com
Introduction of the acetic acid side chain: This could be achieved via a cyanomethylation followed by hydrolysis of the nitrile. chemicalbook.com
Deprotection: Removal of the protecting group from the hydroxyl function to yield the final product, this compound. lookchem.com
The parent molecule, this compound, is achiral as it lacks a stereocenter. However, stereoselective and enantioselective synthetic methods are highly relevant for the preparation of its chiral derivatives, such as those substituted at the α-carbon of the acetic acid side chain. These chiral derivatives are of significant interest in medicinal chemistry.
A powerful method for creating such chiral centers is the direct, highly enantioselective alkylation of arylacetic acids. This approach uses a chiral lithium amide as a recoverable, traceless auxiliary to direct the stereochemistry of the alkylation, achieving high enantiomeric excess (ee). nih.gov For example, the alkylation of various phenylacetic acids has been shown to proceed with up to 97% ee. nih.gov
Another relevant area is the stereoselective synthesis of molecules containing both fluorine and hydroxyl groups on an aliphatic chain. Commercially available ketoreductase (KRED) enzymes can perform dynamic reductive kinetic resolutions on racemic α-fluoro-β-keto esters to produce α-fluoro-β-hydroxy esters with high diastereomeric and enantiomeric purity. alaska.edu Specific enzymes can be selected to favor either the syn or anti diastereomer. alaska.edu While not directly applicable to the synthesis of the achiral parent compound, these enzymatic methods are invaluable for producing complex fluorinated chiral building blocks. alaska.edunih.govnih.gov
| Method | Application Context | Key Features | Reported Selectivity |
| Chiral Lithium Amide Alkylation | Direct α-alkylation of arylacetic acids | Uses a recoverable chiral amine as a traceless auxiliary. | Up to 97% ee for various arylacetic acids. nih.gov |
| Ketoreductase (KRED) Reduction | Reduction of α-fluoro-β-keto esters | Dynamic reductive kinetic resolution (DYRKR); enzyme choice dictates stereochemistry. | High de and ee for syn or anti products. alaska.edu |
| N-Fluoro Agent Fluorination | Electrophilic fluorination of active methine compounds | Uses chiral N-fluoro-N-tosyl derivatives. | Moderate enantioselectivity (e.g., 48% ee). nih.gov |
Palladium-catalyzed reactions are fundamental to modern organic synthesis, particularly for creating carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed fluorination of aryl C-H bonds is challenging, these catalysts are crucial in synthetic routes that build the carbon skeleton of fluorinated molecules.
Palladium catalysis can be used to construct the aryl-acetic acid moiety itself. For example, palladium-catalyzed carbonylation reactions of 1-bromo-1-fluoroalkenes provide highly stereoselective access to α-fluoro-α,β-unsaturated esters and amides. nih.govcapes.gov.br These reactions serve as powerful methods for constructing fluorinated building blocks that could be further elaborated into the target molecule.
Furthermore, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are instrumental in forming C-C bonds. Enantiodivergent Suzuki reactions, where the choice of phosphine (B1218219) ligand on the palladium catalyst dictates the stereochemical outcome (retention vs. inversion), have been developed for coupling enantioenriched secondary alkylboron nucleophiles. nih.gov This level of control is essential for the asymmetric synthesis of complex molecules. While not a direct fluorination method, these reactions are key for assembling the precursors to this compound, for instance, by coupling an appropriately substituted aryl halide with a side-chain component. In some cases, palladium catalysts are even used to activate C-F bonds for subsequent C-C bond formation, particularly in polyfluorinated systems. nih.gov
Biocatalytic and Fermentation-Based Synthesis of Halogenated Hydroxyphenylacetic Acids
Biocatalysis offers an alternative to traditional chemical synthesis, often providing superior selectivity under milder reaction conditions. Microbial and enzymatic processes are capable of performing complex chemical transformations, including halogenation and hydroxylation of aromatic rings.
Microorganisms possess a vast arsenal (B13267) of enzymes that can modify complex organic molecules. Fungi of the Beauveria genus, particularly Beauveria bassiana, are well-known whole-cell biocatalysts capable of a wide array of reactions, including hydroxylations of aromatic and steroidal compounds. researchgate.net While specific transformation of a fluorinated phenylacetic acid by B. bassiana is not prominently documented, its known ability to hydroxylate various substrates makes it a candidate for such conversions. researchgate.net The secondary metabolites produced by B. bassiana include a variety of compounds like pigments and cyclodepsipeptides, indicating a complex and versatile metabolism. mmsl.czresearchgate.net
More broadly, the microbial degradation of halogenated aromatic compounds is a well-studied field that provides insight into relevant enzymatic pathways. nih.gov Microbes can employ monooxygenase and dioxygenase enzymes to carry out oxidative dehalogenation, where a halogen substituent is replaced by a hydroxyl group. nih.gov For example, Serratia marcescens can hydroxylate tyrosol to produce hydroxytyrosol, and engineered E. coli strains have been developed for the efficient synthesis of various hydroxyphenylacetic acids from precursors like p-coumaric acid. acs.orgresearchgate.net Cultures of Penicillium chrysogenum have also demonstrated the ability to hydroxylate phenylacetic acid. nih.gov These examples highlight the potential for using whole-cell fermentation to produce this compound, likely through the hydroxylation of a 3-fluorophenylacetic acid precursor.
The enzymatic reactions underlying microbial transformations involve several classes of enzymes with distinct mechanisms. The incorporation of halogen and hydroxyl groups is primarily managed by halogenases and hydroxylases.
Halogenating Enzymes : Nature has evolved sophisticated enzymes to form carbon-halogen bonds with high regio- and stereoselectivity. manchester.ac.uk These are broadly categorized based on their mechanism:
FAD-dependent Halogenases : These enzymes use a flavin adenine (B156593) dinucleotide (FAD) cofactor. They oxidize a halide ion (Cl⁻, Br⁻, I⁻) to a hypohalous acid equivalent (HOX), which then acts as an electrophile to halogenate electron-rich aromatic substrates. nih.govacs.org Due to the high electronegativity of fluorine, these enzymes cannot catalyze fluorination. acs.org
Non-Heme Iron Halogenases : These enzymes feature an iron(II) center and utilize α-ketoglutarate and O₂ to generate a highly reactive iron(IV)-oxo intermediate. acs.org This species abstracts a hydrogen atom from the substrate, creating a substrate radical. The key mechanistic step is the subsequent "halogen rebound," where a halogen radical is transferred to the substrate, outcompeting the hydroxyl rebound that would lead to a hydroxylated product. manchester.ac.ukacs.org The factors controlling the bifurcation between halogenation and hydroxylation are a subject of intensive study and appear to involve the precise positioning of the substrate in the active site. manchester.ac.uk
Hydroxylating Enzymes : The enzymatic introduction of a hydroxyl group onto an aromatic ring is a common biotransformation.
Monooxygenases : Flavin-dependent monooxygenases are key enzymes in the degradation of halogenated phenols. They catalyze the incorporation of one oxygen atom from O₂ into the substrate, often coupled with the elimination of a halide, in a process known as oxidative dehalogenation. nih.gov
Dioxygenases : These enzymes incorporate both atoms of molecular oxygen into the substrate, typically leading to ring cleavage in aromatic degradation pathways. nih.gov
| Enzyme Class | Cofactor/Prosthetic Group | Reaction Mechanism | Relevance to Synthesis |
| FAD-dependent Halogenase | FAD, O₂ | Oxidizes halide (Cl⁻, Br⁻, I⁻) to create an electrophilic halogenating agent (HOX) for aromatic substitution. nih.govacs.org | Synthesis of chloro-, bromo-, and iodo-aromatic compounds. Not capable of fluorination. acs.org |
| Non-Heme Iron Halogenase/Hydroxylase | Fe(II), α-ketoglutarate, O₂ | Forms an Fe(IV)=O species that abstracts a hydrogen atom, followed by either halogen or hydroxyl radical rebound. acs.org | Can selectively halogenate or hydroxylate unactivated C-H bonds. manchester.ac.uk |
| Flavin-dependent Monooxygenase | Flavin, O₂ | Incorporates one oxygen atom into the substrate, often coupled with halide elimination (oxidative dehalogenation). nih.gov | Hydroxylation of halogenated phenols to produce catechols or hydroquinones. nih.gov |
| Heme-dependent Haloperoxidase | Heme, H₂O₂ | Uses hydrogen peroxide to oxidize halides, generating a hypohalite species for electrophilic halogenation. nih.govacs.org | Broad substrate specificity for halogenation. nih.gov |
Derivatization Strategies and Analog Generation from this compound
The chemical structure of this compound offers multiple sites for modification, allowing for the generation of diverse analogs and chemical libraries for screening purposes.
Esterification Reactions for Methyl Ester Derivatives
The carboxylic acid moiety of this compound is a prime target for derivatization, with esterification being a common transformation. The synthesis of its methyl ester, methyl 3-fluoro-2-hydroxyphenylacetate, can be achieved through various methods.
One of the most established methods is the Fischer-Speier esterification . masterorganicchemistry.commasterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive the equilibrium towards the formation of the ester. masterorganicchemistry.commasterorganicchemistry.com
Alternatively, other esterification methods can be employed, particularly under milder conditions if the starting material is sensitive to strong acids. These include the use of coupling reagents or activation of the carboxylic acid. For example, methods utilizing reagents like 2,4,6-trichloro-1,3,5-triazine have been shown to be effective for the methyl esterification of various carboxylic acids, even those with sensitive functional groups. organic-chemistry.org
Amidation and Peptide Coupling for Library Construction
The formation of amide bonds is a cornerstone of medicinal chemistry, and this compound can be readily converted into a wide array of amides. This is particularly useful for the construction of chemical libraries for drug discovery. The general approach involves the activation of the carboxylic acid group followed by reaction with a primary or secondary amine.
A variety of peptide coupling reagents can be utilized for this purpose. These reagents are designed to facilitate amide bond formation with high efficiency and minimal side reactions, such as racemization. peptide.compeptide.com Common classes of coupling reagents include:
Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to enhance reactivity and suppress side reactions. bachem.commdpi.com
Phosphonium Salts: like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®). sigmaaldrich.comp3bio.com
Aminium/Uronium Salts: such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (HATU). peptide.combachem.comsigmaaldrich.comp3bio.com These are known for their high reactivity and are widely used in solid-phase peptide synthesis. sigmaaldrich.com
By employing these coupling reagents, this compound can be reacted with a diverse set of amines to generate a library of amides, each with unique structural and potentially biological properties.
Table 2: Common Peptide Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagents | Key Features |
| Carbodiimides | DCC, DIC, EDC·HCl | Widely used, cost-effective. Often require additives to minimize side reactions. |
| Phosphonium Salts | PyBOP®, PyAOP | High coupling efficiency, particularly for sterically hindered amino acids. |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Very reactive, fast reaction times, suitable for both solution-phase and solid-phase synthesis. |
Introduction of Diverse Functional Groups and Structural Motifs
Beyond esterification and amidation, the structure of this compound allows for the introduction of a variety of other functional groups and structural motifs. The phenolic hydroxyl group and the aromatic ring are additional sites for chemical modification.
For instance, the hydroxyl group can be alkylated or acylated to introduce different ether or ester functionalities. The aromatic ring can undergo electrophilic aromatic substitution reactions, although the directing effects of the existing substituents (fluoro, hydroxyl, and acetic acid groups) will influence the position of the incoming group. The reactivity and regioselectivity of such reactions would need to be carefully considered. The design and synthesis of analogs of related compounds, such as 3-fluoro-2-oxo-3-phenylpropionic acid, have been explored to create potent enzyme inhibitors. nih.gov
Novel Chemical Transformations Involving this compound and its Precursors
The unique substitution pattern of this compound and its precursors makes them interesting substrates for novel chemical transformations, particularly in the field of photocatalysis.
Photocatalytic Decarboxylative/Defluorinative Annulations with o-Hydroxyphenylacetic Acids
Recent research has demonstrated the potential of o-hydroxyphenylacetic acids to participate in photocatalytic decarboxylative/defluorinative annulation reactions. While not specifically demonstrated with this compound, a study on the photocatalytic [4 + 3] annulation of o-hydroxyphenylacetic acids with trifluoromethyl alkenes provides a strong precedent. This type of reaction leads to the synthesis of fluorinated dihydrobenzoxepines.
The proposed mechanism involves the photocatalyst inducing a single-electron transfer (SET) from the carboxylate of the o-hydroxyphenylacetic acid, leading to decarboxylation and the formation of a benzylic radical. This radical can then engage in a cascade of reactions with a suitable reaction partner, such as a trifluoromethyl alkene, ultimately leading to the formation of a new heterocyclic ring system with the incorporation of fluorine. The development of such novel transformations opens up new avenues for the synthesis of complex fluorinated molecules with potential applications in various fields.
Mechanistic Studies of Reaction Pathways for Fluorinated Product Formation
The formation of this compound via electrophilic aromatic substitution is governed by the electronic and steric effects of the substituents on the benzene (B151609) ring. The hydroxyl group at the C2 position is a powerful activating group, donating electron density to the ring through resonance and directing incoming electrophiles to the ortho and para positions (C3, C5, and C6). Conversely, the acetic acid group at the C1 position is a deactivating group, withdrawing electron density from the ring and directing electrophiles to the meta position (C4).
The mechanism of electrophilic fluorination itself is a topic of ongoing research, with evidence supporting both a polar SEAr (electrophilic aromatic substitution) mechanism and a single-electron transfer (SET) pathway. nih.govnih.gov In the SEAr mechanism, the electrophilic fluorine source (e.g., F⁺ from Selectfluor®) attacks the electron-rich aromatic ring to form a Wheland intermediate (a resonance-stabilized carbocation). Subsequent loss of a proton restores aromaticity and yields the fluorinated product. The regioselectivity is determined by the relative stability of the possible Wheland intermediates. For fluorination at the 3-position of 2-hydroxyphenylacetic acid, the positive charge in the Wheland intermediate can be delocalized onto the oxygen atom of the hydroxyl group, providing significant resonance stabilization.
Chemical Reactivity and Mechanistic Organic Chemistry
Aromatic Ring Reactivity and Substitution Patterns
The reactivity of the benzene (B151609) ring in 3-Fluoro-2-hydroxyphenylacetic acid is significantly influenced by the activating hydroxyl group and the deactivating, yet ortho-, para-directing, fluorine atom.
Electrophilic and Nucleophilic Aromatic Substitution Studies
Electrophilic Aromatic Substitution (SEAr):
Electrophilic aromatic substitution (SEAr) reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and position of this substitution are governed by the nature of the substituents already present on the ring. In this compound, the hydroxyl group is a strongly activating substituent, donating electron density to the ring through resonance and making it more susceptible to electrophilic attack. The fluorine atom, while electronegative and thus deactivating through an inductive effect, also possesses lone pairs of electrons that can be donated via resonance, directing incoming electrophiles to the ortho and para positions. uci.edu
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For this compound, the directing effects of the hydroxyl and fluoro groups would guide the incoming electrophile. The hydroxyl group strongly directs ortho and para. The fluorine atom also directs ortho and para. Therefore, the positions most activated towards electrophilic attack would be those ortho and para to the hydroxyl group.
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution (SNAr) is less common than SEAr and typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. openstax.org In the case of this compound, the presence of the fluorine atom, a halogen, can allow for nucleophilic aromatic substitution, where a nucleophile replaces the fluorine atom. masterorganicchemistry.com The success of such reactions often depends on the reaction conditions and the nature of the nucleophile. researchgate.net The presence of electron-withdrawing groups ortho or para to the leaving group accelerates the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. openstax.org
Regioselectivity and Stereoselectivity Investigations
Regioselectivity:
Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In the context of electrophilic aromatic substitution on this compound, the regioselectivity is determined by the combined directing effects of the hydroxyl and fluoro substituents. The powerful ortho-, para-directing ability of the hydroxyl group is the dominant influence. The fluorine atom also directs to the ortho and para positions. This leads to a high degree of regioselectivity, with substitution occurring primarily at the positions activated by the hydroxyl group.
Stereoselectivity:
Stereoselectivity, the preferential formation of one stereoisomer over another, is not a primary consideration in the aromatic substitution reactions of this compound itself, as the aromatic ring is planar and the introduction of a substituent does not typically create a new stereocenter on the ring. khanacademy.org However, if the introduced substituent or subsequent reactions involving the side chain lead to the formation of a chiral center, then stereoselectivity would become a relevant factor.
Reactivity of Carboxylic Acid and Hydroxyl Functionalities
The carboxylic acid and hydroxyl groups are key sites of reactivity in this compound.
Condensation and Esterification Reactions
Condensation Reactions:
Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. unizin.org The carboxylic acid group of this compound can participate in condensation reactions, for example, with amines to form amides.
Esterification Reactions:
The carboxylic acid can undergo Fischer esterification, a reaction with an alcohol in the presence of an acid catalyst, to form an ester. masterorganicchemistry.comyoutube.com This is an equilibrium reaction, and the use of excess alcohol can drive it towards the product side. masterorganicchemistry.com The hydroxyl group on the aromatic ring can also be esterified, for instance, by reacting with an acyl chloride or an acid anhydride.
| Reaction Type | Reactants | Products | Conditions |
| Fischer Esterification | This compound, Alcohol | Ester, Water | Acid catalyst (e.g., H₂SO₄), Heat |
| Amide Formation | This compound, Amine | Amide, Water | Heat or coupling agent |
| Hydroxyl Group Esterification | This compound, Acyl chloride/Acid anhydride | Ester | Base catalyst |
This table provides a summary of potential condensation and esterification reactions.
Oxidation and Reduction Pathways of Substituted Arylacetic Acids
The functional groups of this compound can be targeted for oxidation and reduction.
Oxidation:
The primary alcohol that would be formed from the reduction of the carboxylic acid can be oxidized. The hydroxyl group on the aromatic ring is generally resistant to oxidation under mild conditions, but stronger oxidizing agents can lead to degradation of the aromatic ring.
Reduction:
The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce carboxylic acids. The aromatic ring is generally resistant to reduction under these conditions.
| Reaction | Functional Group Targeted | Reagent | Product |
| Reduction | Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |
| Oxidation | Primary Alcohol (from reduction) | Potassium Permanganate (KMnO₄) or Chromium Trioxide (CrO₃) | Carboxylic Acid or Aldehyde |
This table outlines the primary oxidation and reduction pathways for the functional groups of this compound.
Carbon-Fluorine Bond Reactivity and Transformation Studies
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it relatively unreactive. wikipedia.org However, under specific conditions, this bond can be cleaved.
Selective C-F Bond Cleavage and Activation
The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making its selective cleavage a significant challenge. numberanalytics.comrsc.org The high bond dissociation energy is a result of the significant electronegativity of fluorine, which creates a highly polarized and stable bond. numberanalytics.com However, various strategies have been developed to activate and cleave this bond in fluoroaromatic compounds, which are relevant to the reactivity of this compound.
Transition metal-mediated activation is a primary route for C-F bond cleavage. nih.govresearchgate.net Metals such as nickel, platinum, niobium, and rhodium can react with fluoroaromatics via oxidative addition, leading to the formation of metal-fluoride and metal-aryl bonds. nih.govresearchgate.net The competition between C-F and C-H bond activation is highly dependent on the metal center, with the thermodynamic product typically being the metal fluoride (B91410). nih.gov For instance, in reactions with certain nickel and platinum complexes, ortho-fluorine substituents can influence the regioselectivity and energetics of C-H activation. nih.gov
Metalloenzymes, particularly those containing iron, also demonstrate the ability to mediate the cleavage of C-F bonds in fluoroaromatic substrates. nih.gov These biocatalytic systems can perform defluorination through oxidative pathways, often involving high-valent metal-oxo intermediates. nih.govresearchgate.net
Other methods for C-F bond activation include:
Lewis acid-mediated activation : Strong Lewis acids can interact with the fluorine atom, facilitating its abstraction as a fluoride ion and generating a carbocation. nih.gov
Reductive cleavage : Strong reducing agents or electrochemical methods can introduce electrons into the molecule, leading to the formation of a radical anion that can then expel a fluoride ion. rsc.orgresearchgate.net
Photoredox catalysis : Visible light photoredox catalysis has emerged as a powerful tool for C-F bond cleavage, enabling the transformation of polyfluorinated compounds under mild conditions. mdpi.com
Nucleophilic Aromatic Substitution (SNAr) : In polyfluoroarenes, the strong electron-withdrawing nature of multiple fluorine atoms can activate the ring for nucleophilic attack, allowing for the displacement of a fluoride ion. numberanalytics.comresearchgate.net
While these methods are generally applicable to fluoroaromatic compounds, the specific reactivity of the C-F bond in this compound would be influenced by the presence of the hydroxyl and acetic acid functional groups.
Halogen Exchange and Fluorine-Mediated Reactions
Halogen exchange reactions, such as the Finkelstein and Swarts reactions, are fundamental transformations in organic synthesis. frontiersin.orgwikipedia.org While classic Finkelstein reactions typically involve the exchange of chlorides or bromides for iodides in aliphatic systems, analogous transformations for aryl halides are more challenging and often require metal catalysis. wikipedia.orgresearchgate.net
The "aromatic Finkelstein reaction" can be used to replace aryl chlorides or bromides with iodides, often catalyzed by copper(I) iodide with diamine ligands or nickel bromide with phosphine (B1218219) ligands. wikipedia.org Conversely, converting aryl halides to aryl fluorides is also a critical transformation. These reactions are important for late-stage functionalization and the synthesis of radiolabeled compounds for medical imaging. frontiersin.org
In the context of this compound, a halogen exchange would involve the substitution of its fluorine atom for another halogen. Such a reaction on an unactivated C(sp²)–F bond is difficult. However, catalyzed processes have been developed for similar substrates. For aliphatic fluorides, titanocene (B72419) dihalides combined with trialkyl aluminum have been shown to catalyze the exchange of fluorine for chlorine or bromine under mild conditions. nih.govorganic-chemistry.org
Fluorine's high electronegativity also mediates the reactivity of the aromatic ring. It acts as an electron-withdrawing group via induction, which can influence the regioselectivity of further substitutions. numberanalytics.com The presence of fluorine can also create unique electronic properties in the aromatic π-system, a concept referred to as "fluoromaticity," which affects the molecule's stability and reactivity. nih.gov
Photochemical Pathways and Photo-Triggered Rearrangements
Photo-Favorskii Rearrangement Analogs of Fluorinated p-Hydroxyphenacyl Derivatives
This compound can be formed as the product of a photochemical reaction known as the photo-Favorskii rearrangement. nih.gov This reaction is characteristic of p-hydroxyphenacyl (pHP) compounds used as photoremovable protecting groups. researchgate.netnih.gov When a fluorinated p-hydroxyphenacyl ester is exposed to light, it undergoes a skeletal rearrangement to yield the corresponding fluorinated p-hydroxyphenylacetic acid and releases the protected substrate. electronicsandbooks.com
The mechanism proceeds through the following key steps: researchgate.netnih.govku.eduwikipedia.org
Excitation : The p-hydroxyphenacyl chromophore absorbs a photon, promoting it to an excited singlet state.
Intersystem Crossing : The molecule rapidly undergoes intersystem crossing (ISC) to a reactive triplet state (T₁). This process is very fast, with rate constants on the order of 4 × 10¹¹ s⁻¹. nih.gov
Substrate Release : From the triplet state, the substrate (the group esterified to the phenacyl moiety) is released. This step is often assisted by water and results in the formation of a triplet biradical intermediate. researchgate.netnih.govku.edu
Rearrangement : The biradical intermediate decays to form a highly elusive spirodienone intermediate.
Final Product Formation : The spirodienone reacts with water, leading to the formation of the final rearranged product, a p-hydroxyphenylacetic acid derivative. ku.edu
The presence and position of fluorine substituents on the aromatic ring can influence the efficiency of this process, primarily by altering the acidity (pKₐ) of the phenolic hydroxyl group. nih.govelectronicsandbooks.com Deprotonation of the phenol (B47542) can lead to competing, non-productive pathways. electronicsandbooks.com
Quantum Yield and Rate Constant Determinations in Photoreactions
The efficiency and speed of the photo-Favorskii rearrangement are quantified by the quantum yield (Φ) and the rate constant (kᵣ), respectively. For a series of fluorinated p-hydroxyphenacyl (pHP) derivatives, these values have been extensively studied to understand the influence of substitution on the photoreaction.
Studies on various fluorinated pHP-GABA derivatives have shown that the quantum yields for substrate release are generally robust, clustering around Φ = 0.20 ± 0.05. electronicsandbooks.com The rate constants for release are also consistently fast, typically in the range of kᵣ = 8 ± 7 × 10⁷ s⁻¹ in water. electronicsandbooks.com The lifetimes of the reactive triplet states are very short, often in the nanosecond or even picosecond range, reflecting the rapid release of the protected substrate. researchgate.netelectronicsandbooks.com
The pKₐ of the phenolic group is a critical factor. When the pH of the medium is above the pKₐ of the chromophore, the molecule exists as its conjugate base (phenoxide). This deprotonated form generally exhibits lower quantum yields for the productive rearrangement, as deprotonation provides an "energy-wasting" pathway that competes with substrate release. nih.govelectronicsandbooks.com However, for some derivatives, deprotonation can accelerate the photoreaction by allowing substrate release directly from a singlet state, bypassing the intersystem crossing step. rsc.org
Table 1: Photochemical Properties of Fluorinated p-Hydroxyphenacyl (pHP) Derivatives
| Parameter | Typical Value Range | Influencing Factors | Reference |
|---|---|---|---|
| Quantum Yield of Disappearance (Φdis) | 0.20 ± 0.05 | pH, pKₐ of the phenol group, solvent | electronicsandbooks.com |
| Rate Constant of Release (kᵣ) | 8 ± 7 × 10⁷ s⁻¹ (in H₂O) | Leaving group ability, solvent | electronicsandbooks.com |
| Triplet State (T₁) Lifetime | 0.4 - 6.0 ns | Rate of substrate release, solvent | electronicsandbooks.com |
| Intersystem Crossing (ISC) Rate | ~4 × 10¹¹ s⁻¹ | Chromophore structure | nih.gov |
Mechanistic Biological Investigations Non Clinical Focus
Enzymatic Interactions and Reaction Kinetics of 3-Fluoro-2-hydroxyphenylacetic Acid and its Derivatives
The introduction of a fluorine atom to a phenylacetic acid scaffold can significantly alter its electronic properties and, consequently, its interaction with enzyme active sites. The following sections explore the potential enzymatic interactions of this compound based on data from analogous compounds.
Inhibition and Activation Mechanisms of Key Enzymes (e.g., Cyclooxygenase enzymes, p-Hydroxyphenylacetate Decarboxylase)
Regarding p-hydroxyphenylacetate decarboxylase, this enzyme catalyzes the conversion of p-hydroxyphenylacetate to p-cresol. wikipedia.org It is a glycyl radical enzyme with specificity for its substrate. nih.gov Studies on Clostridium difficile have shown that the enzyme can also decarboxylate 3,4-dihydroxyphenylacetate. nih.govenzyme-database.org The substrate specificity is influenced by the position of the hydroxyl group on the phenyl ring. While there is no specific data on the interaction of this compound with this enzyme, the substitution pattern would likely render it a poor substrate or a potential inhibitor, as the enzyme's active site is tailored to accommodate a hydroxyl group at the para-position.
Substrate Specificity and Catalytic Competence in Biochemical Assays
Information regarding the substrate specificity and catalytic competence of this compound in biochemical assays is not available in the reviewed literature. However, studies on related enzymes provide insights into how such a compound might be treated. For example, p-hydroxyphenylacetate-3-hydroxylase (4HPA3H) is a two-component monooxygenase that hydroxylates a broad spectrum of phenolic compounds at the ortho-position to the existing hydroxyl group. nih.govnih.govmdpi.com The substrate scope of this enzyme is wide, and it is conceivable that if this compound were a substrate, it would be hydroxylated to produce a catechol derivative. The fluorine atom's electron-withdrawing nature could influence the reaction rate.
Thermodynamic Studies of Enzyme-Ligand Binding (e.g., Aldose Reductase)
Aldose reductase is an enzyme implicated in diabetic complications that has been a target for inhibitors, including phenylacetic acid derivatives. nih.govmdpi.com Thermodynamic studies on the binding of various phenylacetic acids to human aldose reductase reveal the importance of both enthalpy and entropy in the binding process.
A study on a series of phenylacetic acid inhibitors showed that the binding enthalpy is largely derived from the electrostatic interactions of the carboxylate group with the enzyme's active site, contributing approximately -6.8 kcal/mol. nih.govnih.gov Differences in binding affinity among the derivatives were mainly attributed to entropic factors arising from conformational freedom in the unbound state. nih.govnih.gov
For instance, the binding of phenylacetic acid to aldose reductase is characterized by a negative entropy change, indicating a more ordered system upon binding. nih.gov In contrast, the binding of 2-hydroxyphenylacetic acid showed a significantly different enthalpy of binding compared to other studied derivatives. nih.gov While specific thermodynamic data for this compound is unavailable, the following table presents data for related compounds.
| Compound | Inhibition Constant (K_i) (µM) | Enthalpy of Binding (ΔH) (kcal/mol) | Free Energy of Binding (ΔG) (kcal/mol) | Entropic Contribution (-TΔS) (kcal/mol) |
| Phenylacetic acid | 96 | -7.0 ± 0.5 | -5.5 | 1.5 |
| 2-Hydroxyphenylacetic acid | Not specified | -7.6 | -7.6 | ~0 |
| 2-Chlorophenylacetic acid | Not specified | -7.0 ± 0.5 | Not specified | Not specified |
| 2,6-Dichlorophenylacetic acid | Not specified | -7.0 ± 0.5 | Not specified | Not specified |
Data extracted from studies on human aldose reductase. The values for 2-hydroxyphenylacetic acid are from a specific experiment that showed a different thermodynamic profile. nih.gov
Molecular Target Binding and Ligand-Biomolecule Interaction Studies
The interaction of small molecules with biological macromolecules like proteins and DNA is fundamental to their biological activity. The introduction of fluorine can modulate these interactions.
Protein-Ligand Binding Dynamics and Conformational Changes
The binding of a ligand to a protein is often a dynamic process that can induce conformational changes in both the ligand and the protein. nih.gov While specific studies on the binding dynamics of this compound are not available, research on other fluorinated molecules provides valuable insights.
A study on the binding of 3-fluoro-4-hydroxyprolines to the von Hippel-Lindau (VHL) E3 ubiquitin ligase demonstrated that fluorination can invert the preferred pucker of the proline ring. nih.gov Despite this conformational change, the fluorinated analog still binds to the VHL protein. nih.gov This suggests that the fluorine atom's influence on local conformation does not necessarily abolish binding but can modulate affinity and selectivity. nih.gov In the context of this compound, the fluorine atom could influence the torsion angle of the acetic acid side chain relative to the phenyl ring, which in turn would affect its fit within a protein's binding pocket.
DNA-Compound Interactions and Potential Intercalation Mechanisms
Small aromatic molecules have the potential to interact with DNA through various modes, including intercalation between base pairs and binding to the major or minor grooves. nih.gov Intercalation typically involves the insertion of a planar aromatic ring system between the base pairs of the DNA double helix, leading to a lengthening and unwinding of the helix. nih.gov
While there are no direct studies on the interaction of this compound with DNA, research on other small aromatic molecules, such as flavonoids, has shown that they can intercalate into DNA. nih.gov The planarity of the aromatic ring is a key factor for intercalation. The phenylacetic acid structure is not perfectly planar due to the acetic acid side chain. However, interactions with DNA are still possible through groove binding, where the molecule fits into the grooves of the DNA helix, stabilized by hydrogen bonds, van der Waals forces, and hydrophobic interactions. The fluorine and hydroxyl substituents on the phenyl ring of this compound could participate in such interactions.
Receptor-Ligand Affinity and Specificity Profiling (in vitro models)
Direct in vitro receptor-ligand binding or specificity profiling data for this compound are not extensively documented. However, insights can be drawn from studies on analogous compounds. For instance, the non-fluorinated parent compound, 3-hydroxyphenylacetic acid, is known to be a metabolite of the dietary flavonoid quercetin (B1663063) and exhibits diverse biological activities, including binding to the γ-hydroxybutyrate receptor (GHBR) and GABAA receptors in rat cerebrocortical membranes. caymanchem.com The introduction of a fluorine atom, as seen in the related compound 3-Fluoro-4-hydroxyphenylacetic acid, has been shown to confer serotonergic, dopaminergic, and noradrenergic actions, with interactions observed at the serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors. biosynth.com
The affinity of fluorinated analogs for specific receptors can be significantly influenced by the position of the fluorine atom and other substituents. In a series of 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (B18934) analogues, modifications at various positions of the dihydroisobenzofuran ring were generally well-tolerated at the serotonin transporter (SERT), maintaining high binding affinity. nih.gov This suggests that the core structure's interaction with the receptor is robust to certain substitutions.
It is plausible that this compound interacts with a range of receptors, potentially including those involved in neurotransmission, given the activities of its close structural relatives. However, without direct experimental validation, its precise receptor affinity and specificity profile remains to be elucidated.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
The biological activity of fluorinated aromatic compounds like this compound is intricately linked to their molecular structure. The strategic placement of fluorine atoms and other functional groups can profoundly influence their interaction with biological targets.
In the context of cannabinoid receptor ligands, substitutions at specific positions are critical for receptor interaction. nih.gov While not directly analogous, this highlights the general principle that the spatial arrangement of functional groups dictates biological function. For hypoxia-inducible factor prolyl hydroxylase (HIF PHD) inhibitors, the core structure and specific substitutions determine the potency and selectivity for different enzyme isoforms. nih.gov
Fluorination is a widely used strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of molecules. nih.govresearchgate.netresearchgate.net The introduction of a fluorine atom can affect a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govnih.gov The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, influencing interactions with receptor sites. nih.gov
The position of the fluorine atom is critical. In a study on fluorinated aryl acetamide (B32628) triazolopyridazines, the addition of a fluorine atom at the 4-position of the phenyl ring led to a significant enhancement in potency, whereas substitution at the 2-position reduced activity. nih.gov This demonstrates that the specific placement of fluorine can have a dramatic and sometimes counterintuitive effect on biological activity. Fluorination can also serve as a bioisosteric replacement for a hydrogen atom or a hydroxyl group, potentially leading to altered but still significant biological effects. researchgate.net Theoretical studies on ferulic acid have shown that fluorination can alter stability, solubility, and molecular polarity. nih.gov
Comparing fluorinated compounds to their non-fluorinated counterparts often reveals significant differences in biological activity. The substitution of a hydroxyl group with fluorine in classical cannabinoids resulted in a significant decrease in CB1 receptor binding affinity, suggesting the hydroxyl group acts as a hydrogen-bond donor in this interaction. nih.gov
In a series of fluorinated sialic acid inhibitors, the degree of fluorination of the acetamido group at the C-5 position directly correlated with inhibitory potency, with increasing fluorination leading to a decrease in activity. nih.gov This indicates that both steric bulk and electronic effects of the fluorine substituents are critical.
The table below presents a comparative view of related phenylacetic acid derivatives to illustrate the influence of substitution patterns.
| Compound Name | Key Structural Features | Known Biological Insights |
| This compound | ortho-hydroxyl, meta-fluoro | Data not available |
| 3-Fluoro-4-hydroxyphenylacetic acid | para-hydroxyl, meta-fluoro | Shown to have serotonergic, dopaminergic, and noradrenergic actions. biosynth.com |
| 2-Hydroxyphenylacetic acid | ortho-hydroxyl | A known metabolite. nih.gov |
| 3-Hydroxyphenylacetic acid | meta-hydroxyl | Metabolite of flavonoids with vasorelaxant and other biological activities. caymanchem.comresearchgate.netnih.gov |
| 2-(3-Fluorophenyl)acetic acid | meta-fluoro, no hydroxyl | A chemical building block. bldpharm.com |
This comparative perspective underscores the principle that subtle changes in the substitution pattern on the phenylacetic acid scaffold can lead to substantial shifts in biological activity profiles.
Metabolic Pathways and Biotransformation in Model Systems
The metabolic fate of fluorinated aromatic compounds is a critical aspect of their biological and environmental impact. While specific data for this compound is scarce, general pathways for related compounds provide valuable insights.
The biodegradation of fluorinated aromatic compounds is often challenging due to the high stability of the carbon-fluorine bond. nih.gov However, various microorganisms have evolved pathways to metabolize these compounds. doi.org Aerobic microorganisms can employ oxygenase-dependent reactions to cleave the C-F bond. frontiersin.org The initial steps in the degradation of complex fluorinated molecules often involve transformations at non-fluorinated parts of the molecule, which can activate the C-F bond for subsequent cleavage. tandfonline.com
Fungi, such as Cunninghamella elegans, are known to perform a range of biotransformations on xenobiotics, including hydroxylations and reductions. tandfonline.comresearchgate.net For instance, Cunninghamella elegans can reduce fluorinated benzoic acids to the corresponding benzyl (B1604629) alcohols. tandfonline.com Bacteria like Streptomyces species can convert fluorinated benzoic and phenylacetic acids into their respective amides. tandfonline.com The non-fluorinated parent compound, 3-hydroxyphenylacetic acid, is a known microbial metabolite of dietary flavonoids, produced by gut bacteria such as Clostridium species. rupahealth.com It can be further metabolized through various pathways, including the homogentisate (B1232598) and homoprotocatechuate pathways in bacteria like Burkholderia cenocepacia. frontiersin.org
The degradation of fluorinated aromatic compounds can proceed through pathways similar to their non-halogenated analogs, with enzymes that have broad substrate specificities accepting the fluorinated substrates. doi.org The initial catabolism often involves the formation of fluorinated catechols, which are then subject to ring cleavage.
Identification and Characterization of Fluorinated Metabolites and Degradation Intermediates
There is currently no specific information available in scientific literature detailing the identification and characterization of fluorinated metabolites and degradation intermediates resulting from the biotransformation of this compound.
Enzyme-Mediated Biotransformation Rates and Mechanisms in Cellular Models
Similarly, studies detailing the rates and mechanisms of enzyme-mediated biotransformation of this compound in cellular models are not present in the available scientific record. Research on other fluorinated aromatic compounds indicates that metabolic pathways can involve hydroxylation, defluorination, and ring cleavage, mediated by various enzymes such as monooxygenases and dioxygenases. However, the specific enzymes and reaction kinetics for this compound have not been documented.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for 3-Fluoro-2-hydroxyphenylacetic Acid
Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule.
This analysis would focus on the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A larger gap generally implies higher stability and lower chemical reactivity. A molecular electrostatic potential (MEP) map would also be calculated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Based on the electronic structure, theoretical calculations could predict the most likely sites for chemical reactions. Global and local reactivity descriptors derived from DFT, such as electronegativity, hardness, softness, and Fukui functions, would quantify the reactivity of different atoms within the molecule. Transition state analysis would be employed to calculate the activation energies for potential reactions, elucidating reaction pathways and mechanisms at a molecular level.
Quantum chemical software can simulate various types of spectra.
IR Spectroscopy: Calculations would predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds (e.g., O-H, C=O, C-F), which could be compared with experimental data to confirm the molecular structure.
NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are valuable for assigning signals in experimental spectra and confirming the compound's structural integrity.
UV-Vis Spectroscopy: The simulation of electronic transitions would predict the wavelengths of maximum absorption (λmax) in the ultraviolet-visible spectrum, providing information about the molecule's electronic conjugation and chromophores.
Molecular Docking and Molecular Dynamics Simulations
These computational techniques are essential for exploring how a molecule like this compound might interact with biological systems, a key aspect of drug discovery and design.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein enzyme. This simulation would place this compound into the binding site of a selected protein to determine the most stable binding pose. The results would include a calculated binding affinity or docking score, which estimates the strength of the interaction, and a detailed view of the intermolecular forces involved, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the protein's active site.
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time.
In Solvent: An MD simulation of this compound in a water box would reveal its flexibility, particularly the rotation around its single bonds. This conformational analysis helps identify the most stable, low-energy shapes (conformers) the molecule adopts in a solution.
In Protein Environments: After docking, an MD simulation of the ligand-protein complex would be performed to assess the stability of the predicted binding pose. This analysis shows how the ligand and the protein's binding site adapt to each other and confirms whether the key interactions identified in the docking study are maintained over time.
While the specific data for this compound is not available, the frameworks described above represent the standard computational approaches that would be necessary to build a comprehensive scientific profile of the molecule. Future research in this area would be needed to generate the specific findings for the outlined topics.
Free Energy Calculations for Ligand-Binding Events
The calculation of binding free energy is a cornerstone of structure-based drug design, providing a quantitative measure of the affinity between a ligand, such as a derivative of this compound, and a biological target, typically a protein. nih.gov These calculations are crucial for prioritizing compounds in virtual screening campaigns and for guiding lead optimization. nih.gov
Several methods are employed to compute binding free energies, each with a different balance of accuracy and computational cost.
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are popular "end-point" methods that calculate the binding free energy by combining molecular mechanics (MM) energies with continuum solvation models. mdpi.comambermd.org The binding free energy is estimated by calculating the difference in the free energies of the protein-ligand complex, the free protein, and the free ligand. mdpi.com The total free energy is a sum of the gas-phase MM energy, the solvation free energy, and the conformational entropy change upon binding. acs.org The solvation free energy itself is composed of a polar component (calculated by the Poisson-Boltzmann or Generalized Born model) and a nonpolar component. ambermd.org The performance of these methods can be highly system-dependent. mdpi.com
Alchemical Free Energy Calculations: These methods, such as Thermodynamic Integration (TI) and Free Energy Perturbation (FEP), are considered more rigorous. nih.gov They involve creating a non-physical, or "alchemical," pathway to transform one molecule into another (e.g., a ligand into a solvent molecule or one ligand into a related analog) both in the solvated state and when bound to the protein. nih.gov By calculating the free energy change along this pathway, the relative binding free energy between two ligands can be determined with high accuracy, often within 1 kcal/mol of experimental values. acs.org
Illustrative Example of Binding Free Energy Decomposition:
Due to the lack of specific data for this compound, the following table illustrates the typical components of a binding free energy calculation using the MM/PBSA method for a hypothetical ligand binding to a protein. This demonstrates how the total binding energy is decomposed into various contributing factors.
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy (ΔE_vdW) | -45.5 |
| Electrostatic Energy (ΔE_ele) | -20.8 |
| Polar Solvation Energy (ΔG_pol) | +35.2 |
| Nonpolar Solvation Energy (ΔG_nopol) | -4.1 |
| Total Binding Free Energy (ΔG_bind) | -35.2 |
This is an interactive data table based on illustrative data.
This type of decomposition analysis helps in understanding the driving forces behind ligand binding. For instance, in this example, van der Waals interactions are the primary contributors to the binding affinity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net These models are invaluable for predicting the activity of novel compounds, thereby reducing the need for extensive experimental testing. acs.org
Development of Predictive Models for Biochemical and Physicochemical Properties
The development of a robust QSAR/QSPR model involves several key steps. First, a dataset of compounds with known activities or properties is compiled. For these compounds, a set of numerical values, known as molecular descriptors, are calculated to represent their structural and physicochemical features. scribd.com Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the observed activity. nih.gov
For instance, a QSAR study on the antioxidant activity of phenolic compounds, which are structurally related to this compound, might reveal that properties like the energy of the highest occupied molecular orbital (HOMO) and the number of hydroxyl groups are critical for their efficacy. nih.gov
Illustrative QSAR Model for a Series of Substituted Phenolic Acids:
The table below presents a hypothetical QSAR model for predicting the inhibitory activity (pIC50) of a series of phenolic acids against a specific enzyme.
| Compound | Structure | Experimental pIC50 | Predicted pIC50 |
| 1 | 4-hydroxyphenylacetic acid | 5.2 | 5.1 |
| 2 | 3,4-dihydroxyphenylacetic acid | 5.8 | 5.9 |
| 3 | 3-Fluoro-4-hydroxyphenylacetic acid | 5.5 | 5.4 |
| 4 | 2-hydroxyphenylacetic acid | 4.9 | 5.0 |
This is an interactive data table based on illustrative data.
Descriptor Selection and Statistical Validation for Fluorinated Compounds
The success of a QSAR model heavily relies on the appropriate selection of molecular descriptors and rigorous statistical validation. ualberta.ca
Descriptor Selection: Molecular descriptors are numerical representations of a molecule's properties. scribd.com They can be categorized as:
0D: Based on the molecular formula (e.g., molecular weight). hufocw.org
1D: Based on substructure lists (e.g., count of functional groups). hufocw.org
2D: Based on the 2D representation of the molecule (e.g., topological indices).
3D: Based on the 3D coordinates of the atoms (e.g., molecular shape descriptors). nih.gov
For fluorinated compounds like this compound, specific descriptors that capture the unique effects of fluorine are crucial. These include electronic descriptors that account for fluorine's high electronegativity and steric descriptors that reflect its size. ucsb.edu
Illustrative Table of Molecular Descriptors for Aromatic Acids:
| Descriptor Type | Descriptor Name | Description |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Wiener Index | A distance-based topological index. |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |
| Physicochemical | LogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. |
| Geometrical | Molecular Surface Area | The total surface area of the molecule. |
This is an interactive data table based on illustrative data.
Statistical Validation: Validation is a critical step to ensure that a QSAR model is robust, stable, and has predictive power. nih.gov It is not sufficient for a model to fit the training data well; it must also be able to make accurate predictions for new, untested compounds. researchgate.net Key validation strategies include:
Internal Validation: Techniques like cross-validation (e.g., leave-one-out or k-fold) are used to assess the model's stability and robustness. nih.govresearchgate.net
External Validation: The model's predictive power is tested on an external set of compounds that were not used in the model development. researchgate.net
Various statistical parameters are used to evaluate the quality of a QSAR model.
Illustrative Table of Statistical Validation Parameters for a QSAR Model:
| Parameter | Description | Typical Value for a Good Model |
| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | > 0.6 |
| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |
| R²_pred (External R²) | Measures the predictive ability of the model on an external test set. | > 0.6 |
| RMSE (Root Mean Square Error) | Represents the deviation between predicted and experimental values. | As low as possible |
This is an interactive data table based on illustrative data from multiple sources. mdpi.comnih.govmdpi.com
By employing these computational methods, researchers can gain significant insights into the properties and potential activities of this compound and related compounds, guiding further experimental investigation and application.
Advanced Analytical Research Methodologies
Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights
Spectroscopic methods are indispensable for determining the molecular structure of "3-Fluoro-2-hydroxyphenylacetic acid" and for gaining insights into its electronic and vibrational properties.
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom in "this compound".
¹H NMR Spectroscopy : The proton NMR spectrum of "this compound" is expected to show distinct signals for the aromatic protons and the methylene (-CH₂) protons of the acetic acid moiety. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing fluorine atom and the electron-donating hydroxyl group, leading to a specific splitting pattern. The coupling between adjacent protons provides information on their relative positions on the aromatic ring.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly affected by the attached fluorine and hydroxyl groups. The carbon atom directly bonded to the fluorine atom will exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).
¹⁹F NMR Spectroscopy : As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and specific technique for its characterization. biophysics.org The fluorine-19 nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in strong NMR signals. biophysics.org The chemical shift of the fluorine atom in "this compound" is indicative of its electronic environment. Furthermore, coupling between the fluorine and adjacent protons (³JHF) and carbons (nJCF) can be observed, providing valuable structural information.
2D NMR Experiments : Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons in the molecule. These experiments are crucial for the unambiguous assignment of all ¹H and ¹³C NMR signals, confirming the substitution pattern on the aromatic ring and the structure of the side chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |
| C1 | 150-155 (d) | ¹JCF ≈ 240-250 | |
| C2 | 115-120 (d) | ²JCF ≈ 20-25 | |
| C3 | 6.8-7.2 (m) | 120-125 (d) | ³JCF ≈ 5-10 |
| C4 | 6.8-7.2 (m) | 115-120 (d) | ⁴JCF ≈ 1-3 |
| C5 | 6.8-7.2 (m) | 125-130 | |
| C6 | 140-145 | ||
| CH₂ | 3.5-3.8 (s) | 40-45 | |
| COOH | 10-12 (br s) | 170-175 |
Note: The data in this table is predicted based on known substituent effects and data for similar compounds. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the elemental composition and elucidating the structure of "this compound" through fragmentation analysis.
Accurate Mass Measurement : HRMS provides a highly accurate measurement of the molecular ion's mass-to-charge ratio (m/z), which allows for the determination of the elemental formula. This is a critical step in confirming the identity of the compound.
Fragmentation Analysis : In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern of "this compound" is expected to show characteristic losses. For instance, α-hydroxycarboxylic acids often exhibit the loss of formic acid (46 u) or the formation of a hydroxycarbonyl anion (m/z 45) under collision-induced dissociation. nih.gov The fragmentation of the aromatic ring can also provide information about the positions of the substituents.
Table 2: Predicted HRMS Data and Major Fragmentation Pathways for this compound
| Ion | Predicted m/z | Proposed Neutral Loss |
| [M-H]⁻ | 169.0301 | |
| [M-H-H₂O]⁻ | 151.0196 | H₂O |
| [M-H-CO₂]⁻ | 125.0352 | CO₂ |
| [M-H-HCOOH]⁻ | 123.0247 | HCOOH |
Note: The m/z values are calculated based on the elemental composition C₈H₇FO₃. The fragmentation pathways are predicted based on the known behavior of similar compounds.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in "this compound" by probing their characteristic vibrational frequencies. researchgate.net
Infrared (IR) Spectroscopy : The IR spectrum of "this compound" is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, C-F stretch, and various C-H and C=C stretching and bending vibrations of the aromatic ring.
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the aromatic ring are typically strong in the Raman spectrum.
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |
| O-H (hydroxyl) | 3200-3600 (broad) | 3200-3600 (weak) | Stretching |
| O-H (carboxylic acid) | 2500-3300 (very broad) | 2500-3300 (weak) | Stretching |
| C-H (aromatic) | 3000-3100 | 3000-3100 (strong) | Stretching |
| C=O (carboxylic acid) | 1700-1730 | 1700-1730 (weak) | Stretching |
| C=C (aromatic) | 1450-1600 | 1450-1600 (strong) | Stretching |
| C-F | 1000-1300 | 1000-1300 (medium) | Stretching |
Note: The data in this table is predicted based on typical frequency ranges for these functional groups.
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of "this compound" would provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state. This technique is invaluable for confirming the molecular structure and understanding its packing in the crystal lattice. For a related compound, 3-chloro-4-hydroxyphenylacetic acid, single-crystal X-ray diffraction has been used to characterize its salts. nih.gov
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.2 |
| c (Å) | 14.8 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 780 |
| Z | 4 |
Note: This data is hypothetical and serves as an example of the type of information obtained from an X-ray crystallography experiment.
Chromatographic Techniques for Separation, Purification, and Quantification in Research Matrices
Chromatographic techniques are essential for the separation, purification, and quantification of "this compound" from complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. The development of a robust HPLC method is crucial for the quality control and analysis of "this compound".
Method Development : A reversed-phase HPLC method would be suitable for the separation of "this compound". This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter that affects the retention of the acidic analyte.
Optimization : Optimization of the HPLC method would involve adjusting parameters such as the mobile phase composition, pH, flow rate, and column temperature to achieve optimal separation with good peak shape and resolution. For isomers of fluorophenylacetic acid, separation has been achieved using a mobile phase of acetonitrile and water with a formic or acetic acid buffer. sielc.com
Table 5: Exemplar HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
Note: These are typical starting conditions for method development and would require optimization for the specific application.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Organic Compounds Derived from Enzymatic Reactions
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile organic compounds (VOCs). science.gov When studying the enzymatic transformation of this compound, GC-MS is invaluable for identifying and quantifying volatile products. Enzymatic reactions, such as those catalyzed by cytochrome P450s or hydrolases, can lead to the modification of the parent compound, potentially yielding volatile derivatives. nih.govmdpi.com
The direct analysis of this compound by GC-MS is challenging due to its low volatility. Therefore, a crucial step in the analytical workflow is derivatization. This process chemically modifies the analyte to increase its volatility and thermal stability. Common derivatization agents for compounds containing carboxylic acid and hydroxyl groups include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or alkylating agents (e.g., methyl chloroformate). These reagents convert the polar functional groups into less polar, more volatile esters and ethers.
Once derivatized, the sample is injected into the GC, where the volatile compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that aids in its identification. The high sensitivity and specificity of GC-MS allow for the detection and structural elucidation of even minor enzymatic reaction products. mdpi.com
Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized this compound
| Parameter | Condition |
|---|---|
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 70°C, ramp to 280°C at 10°C/min |
| Carrier Gas | Helium at 1 mL/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 m/z |
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites and Related Compounds
For the analysis of polar compounds like this compound without the need for derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative to traditional reversed-phase liquid chromatography. nih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. merckmillipore.comthermofisher.com This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention. youtube.com
This technique is particularly well-suited for separating polar and hydrophilic compounds that show little to no retention on C18 columns. The separation of positional isomers of hydroxy aromatic carboxylic acids has been successfully demonstrated using HILIC, highlighting its capability to resolve structurally similar compounds. nih.govresearchgate.net The elution in HILIC is typically achieved by increasing the proportion of the aqueous component in the mobile phase, which increases its polarity and elutes the analytes from the column. thermofisher.com
A significant advantage of HILIC is its compatibility with mass spectrometry, as the high organic content of the mobile phase facilitates efficient spray ionization, leading to enhanced sensitivity.
Table 2: Example HILIC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | ZIC-HILIC (150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% to 60% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Detection | UV at 275 nm or ESI-MS |
Solid-Phase Microextraction (SPME) Coupled with GC-MS for Trace Analysis
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is highly effective for the extraction and pre-concentration of analytes from a sample matrix. nih.gov When coupled with GC-MS, SPME provides a sensitive method for the trace analysis of compounds like this compound, particularly from complex biological or environmental samples. science.gov
The SPME device consists of a fused silica fiber coated with a stationary phase. For the analysis of semi-volatile aromatic acids, a fiber with a polar coating, such as polyacrylate or polydimethylsiloxane/divinylbenzene (PDMS/DVB), is often employed. The fiber is exposed to the headspace above the sample or directly immersed in a liquid sample. Analytes partition from the sample matrix onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injector of a GC-MS system, where the analytes are thermally desorbed for analysis.
This technique is advantageous due to its simplicity, speed, and the elimination of organic solvents. nih.gov Headspace SPME is particularly useful for analyzing volatile derivatives of this compound that may be present after enzymatic reactions. researchgate.net The combination of SPME's concentrating power with the high sensitivity of GC-MS allows for the detection of the target analyte at very low concentrations. oup.com
Table 3: Typical SPME Conditions for Trace Analysis
| Parameter | Condition |
|---|---|
| SPME Fiber | 85 µm Polyacrylate |
| Extraction Mode | Headspace |
| Extraction Temperature | 60 °C |
| Extraction Time | 30 min |
| Desorption Temperature | 250 °C |
| Desorption Time | 2 min |
Electrophoretic and Other Advanced Separation Methods for Compound Analysis in Research Settings
Capillary Electrophoresis (CE) for Purity Assessment and Interaction Studies
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It is a powerful tool for the purity assessment of pharmaceuticals and for studying biomolecular interactions. nih.govacs.org
Purity Assessment: CE, particularly Capillary Zone Electrophoresis (CZE), offers high separation efficiency and short analysis times, making it ideal for determining the purity of this compound. nih.govsciex.com In CZE, a fused-silica capillary is filled with a background electrolyte (BGE), and a voltage is applied across the capillary. The analyte and any impurities will migrate at different velocities depending on their charge-to-size ratio, allowing for their separation and quantification. This technique is highly valuable in quality control settings for detecting and quantifying process-related impurities or degradation products. nih.govresearchgate.net The use of cyclodextrin-based chiral selectors in the BGE also enables the separation of enantiomers for chiral purity analysis. mdpi.com
Interaction Studies: Affinity Capillary Electrophoresis (ACE) is a variant of CE used to study the non-covalent interactions between molecules, such as the binding of a small molecule like this compound to a protein. nih.govharvard.edu In a typical ACE experiment, the protein is included in the running buffer. The migration time of the small molecule is measured in the absence and presence of the protein. A change in the migration time indicates an interaction, and by varying the concentration of the protein, the binding affinity (dissociation constant) can be determined. nih.gov This provides valuable information on the compound's potential biological targets and mechanism of action. nih.gov
Microfluidic Platforms for High-Throughput Screening in Research
Microfluidic platforms, or "lab-on-a-chip" systems, have revolutionized high-throughput screening (HTS) in drug discovery and enzyme research by miniaturizing and automating assays. mdpi.comnih.gov These devices manipulate picoliter to nanoliter volumes of fluids in microchannels, offering significant advantages in terms of reduced reagent consumption, faster analysis times, and higher throughput compared to conventional methods like microtiter plates. nih.govnih.gov
For this compound, microfluidic platforms can be employed for high-throughput screening of its effects on enzymatic activity. washington.eduresearchgate.net For instance, a microfluidic device can be designed to generate a concentration gradient of the compound, which is then mixed with an enzyme and its substrate. nih.gov The enzymatic reaction occurs within the microchannels, and the product formation can be monitored in real-time, often using fluorescence detection. nih.gov This allows for the rapid determination of the compound's inhibitory or activating effects on a large number of enzymes or enzyme variants. mdpi.comnih.gov
Droplet-based microfluidics is a particularly powerful approach where individual assays are encapsulated in discrete water-in-oil droplets. rsc.org Each droplet acts as an independent microreactor, enabling millions of individual experiments to be performed in a short amount of time. nih.gov This technology is ideal for screening large compound libraries for their interaction with this compound or for directed evolution of enzymes that can act on this substrate.
Table 4: Comparison of Screening Platforms
| Feature | Microtiter Plate | Microfluidic Platform |
|---|---|---|
| Sample Volume | Microliters (µL) | Nanoliters (nL) to Picoliters (pL) |
| Throughput | ~105 assays/day | >106 assays/day |
| Reagent Cost | Higher | Significantly Lower |
| Analysis Time | Minutes to Hours | Seconds to Minutes |
Applications As Research Tools and Probes
Development of Enzyme Substrates and Mechanistic Probes for Biochemical Pathways
The introduction of a fluorine atom into a biological molecule can create a powerful probe for studying biochemical processes without introducing significant steric bulk. The fluorine atom's high electronegativity can alter the electronic properties of the molecule, influencing its binding affinity and reactivity with enzymes. This makes fluorinated analogs like 3-Fluoro-2-hydroxyphenylacetic acid excellent candidates for mechanistic probes.
Research on related compounds demonstrates this principle. For instance, analogs of 3-fluoro-2-oxo-3-phenylpropionic acid have been synthesized and evaluated as potent competitive inhibitors of 4-hydroxyphenylpyruvate dioxygenase, an important enzyme in tyrosine metabolism. nih.gov This highlights how the fluorinated phenyl-acid scaffold can be used to design specific enzyme inhibitors.
Furthermore, the non-fluorinated parent compound, 3-hydroxyphenylacetic acid (3-HPAA), is a known gut microbiota-derived metabolite that has been shown to influence significant biological pathways, such as alleviating age-related spermatogenic dysfunction through mechanisms involving GPX4-mediated ferroptosis. nih.gov The fluorinated version, this compound, could be employed as a research tool to probe these same pathways. By comparing its effects to the non-fluorinated compound, researchers can dissect the specific roles of electronic distribution and metabolic stability in the observed biological activity, potentially leading to a deeper understanding of the underlying mechanisms.
Utility as a Scaffold for Combinatorial Chemistry and Screening Library Synthesis in Academic Drug Discovery Programs
A scaffold in medicinal chemistry is a core molecular structure upon which a variety of chemical substituents can be attached to generate a library of related compounds. This compound is an ideal scaffold for creating diverse chemical libraries for drug discovery screening. Its carboxylic acid group provides a convenient handle for derivatization, most commonly through amide bond formation with a wide array of primary and secondary amines.
This strategy has been effectively demonstrated using the structurally similar natural product, 3-chloro-4-hydroxyphenylacetic acid. griffith.edu.aunih.govacs.orgcore.ac.uk In these programs, the acid is first converted to its methyl ester to facilitate reaction with a diverse set of amines, leading to a large library of amide derivatives. griffith.edu.auacs.org This parallel synthesis approach is highly efficient for generating unique, drug-like molecules. griffith.edu.aunih.gov The resulting libraries can then be screened against various biological targets, such as cancer cell lines or pathogenic microbes, to identify new lead compounds. griffith.edu.aunih.gov The presence of the fluorine atom in the this compound scaffold adds another layer of chemical diversity, often enhancing properties like metabolic stability and binding affinity.
Table 1: Application of Phenylacetic Acid Scaffolds in Library Synthesis
| Scaffold | Library Type | Synthetic Reaction | Application | Reference |
|---|---|---|---|---|
| 3-Chloro-4-hydroxyphenylacetic acid | 20-membered amide library | Aminolysis of methyl ester | Anticancer and antiparasitic screening | griffith.edu.aunih.gov |
| 3-Chloro-4-hydroxyphenylacetic acid | Secondary amide library | EDCI-mediated coupling | Random biological screening | core.ac.uk |
| Bis-cyclic guanidine (B92328) (incorporating 2-(3-fluoro-phenyl)-ethyl) | Positional scanning library | Multi-step synthesis | Antibacterial screening against ESKAPE pathogens | nih.gov |
Precursor for the Synthesis of More Complex Fluorinated Organic Molecules with Defined Architectures
The functional groups of this compound—the carboxylic acid, the hydroxyl group, and the fluorinated phenyl ring—make it a valuable starting material, or precursor, for the synthesis of more elaborate molecules. Organic chemists can selectively modify these functional groups to build complex structures with precisely controlled three-dimensional shapes.
The carboxylic acid can be transformed into esters, amides, or reduced to an alcohol. The hydroxyl group can be converted into ethers or esters, or used to direct further substitution on the aromatic ring. The fluorine atom itself is a stable substituent that imparts unique properties to the final molecule, including increased lipophilicity and resistance to metabolic degradation, which are often desirable in pharmaceuticals and advanced materials.
For example, research has shown that other simple fluorinated acids, like 2-fluoro-3-hydroxypropionic acid, can serve as monomers for the biocatalytic synthesis of fluorinated biopolymers, such as poly (2-fluoro-3-hydroxypropionic acid) (FP3HP). nih.gov This illustrates the principle of using a small fluorinated molecule as a building block for larger, functional macromolecules. Similarly, this compound can be envisioned as a key starting material for a wide range of complex fluorinated targets that are otherwise difficult to synthesize.
Use in Bioremediation and Environmental Fate Studies as a Model Fluorinated Compound
Organofluorine compounds are increasingly used in industry and agriculture, leading to their presence in the environment. Due to the strength of the carbon-fluorine bond, many of these compounds are persistent and their environmental fate and potential for bioremediation are of significant interest.
This compound can serve as an excellent model compound for studying the environmental degradation pathways of fluorinated aromatic acids. By introducing this compound into controlled microbial or environmental systems, researchers can identify microorganisms capable of its degradation, elucidate the enzymatic and metabolic pathways involved in breaking the carbon-fluorine bond, and identify the resulting metabolites.
Studies on the environmental fate of other aromatic compounds, such as phthalic acid esters, utilize sophisticated modeling like the Quantitative Water Air Sediment Interaction (QWASI) model to predict their transport and persistence in ecosystems. nih.gov Similar methodologies could be applied to this compound to understand how its specific structure influences its behavior in soil and water systems. This research is crucial for assessing the environmental risk of fluorinated chemicals and developing effective bioremediation strategies.
Future Research Directions and Emerging Challenges
Exploration of Undiscovered Mechanistic Biological Pathways and Interactions
While the specific biological roles of 3-Fluoro-2-hydroxyphenylacetic acid are yet to be extensively elucidated, the known activities of its non-fluorinated analog, 3-hydroxyphenylacetic acid (3-HPAA), offer a roadmap for future research. 3-HPAA, a metabolite produced by gut microbiota, has been shown to possess vasorelaxant properties and can lead to a dose-dependent decrease in arterial blood pressure. mdpi.com Mechanistic studies suggest that its effects may be linked to the release of nitric oxide from the endothelial layer. mdpi.com
Furthermore, research has indicated that 3-HPAA can influence cellular processes such as ferroptosis. These findings for the non-fluorinated counterpart provide a compelling basis for investigating whether this compound exhibits similar or enhanced biological activities. The introduction of a fluorine atom can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to novel biological interactions and therapeutic applications. Future research should, therefore, focus on screening this compound for a range of biological activities, including its effects on cardiovascular and neurological systems, and exploring its potential as a modulator of enzymatic pathways.
Integration of Artificial Intelligence and Machine Learning in Predictive Design and Synthesis
In the realm of chemical synthesis, ML algorithms can enhance the efficiency and accuracy of retrosynthetic analysis, helping chemists to devise optimal synthetic routes. mdpi.comyoutube.com By analyzing extensive reaction databases, AI models can predict reaction outcomes, suggest optimal reaction conditions, and even identify novel, more efficient synthetic pathways. mdpi.com This data-driven approach can significantly reduce the time and resources required for the synthesis of complex molecules like this compound. The integration of AI and ML into the research and development of fluorinated compounds represents a significant opportunity to innovate and streamline the discovery process.
| AI/ML Application Area | Potential Impact on this compound Research |
| Predictive Biology | Identification of potential biological targets and mechanisms of action. |
| Retrosynthetic Analysis | Design of efficient and novel synthetic routes. |
| Reaction Optimization | Prediction of optimal reaction conditions to maximize yield and purity. |
| Virtual Screening | High-throughput screening of virtual libraries for new therapeutic leads. |
Development of Sustainable and Green Synthetic Routes for Fluorinated Arylacetic Acids
The increasing focus on environmental sustainability necessitates the development of green synthetic methodologies for producing fluorinated compounds. acs.org Traditional fluorination methods often involve harsh reagents and conditions, leading to environmental concerns. dovepress.com Future research must prioritize the development of more sustainable and eco-friendly synthetic routes for this compound and its analogs.
Promising areas of research in green fluorine chemistry include the use of less hazardous fluorinating agents, the application of biocatalysis, and the use of environmentally benign solvents like water. rsc.orgrsc.org Biocatalytic methods, employing enzymes to carry out specific chemical transformations, offer a highly selective and sustainable alternative to traditional chemical synthesis. nih.govnih.gov For instance, the use of engineered enzymes could enable the asymmetric synthesis of chiral fluorinated compounds with high enantiopurity. nih.gov The development of such green synthetic strategies will be crucial for the environmentally responsible production of fluorinated arylacetic acids.
| Green Synthesis Strategy | Description | Relevance to Fluorinated Arylacetic Acids |
| Biocatalysis | Use of enzymes to catalyze chemical reactions. | Enables highly selective and stereospecific synthesis under mild conditions. nih.govnih.gov |
| Aqueous Media Synthesis | Using water as a solvent. | Reduces the use of volatile and toxic organic solvents. rsc.org |
| Novel Fluorinating Agents | Development of safer and more efficient fluorinating reagents. | Improves the safety and efficiency of the fluorination step. numberanalytics.com |
| Electrochemical Synthesis | Using electricity to drive chemical reactions. | Offers a sustainable and cost-effective alternative to traditional methods. numberanalytics.com |
Advanced In Silico Modeling for Complex Biological Systems and Multi-Target Investigations
In silico modeling and computational chemistry are indispensable tools for understanding the interactions of small molecules with complex biological systems. biotech-asia.org These methods can be employed to predict the binding of this compound to various protein targets and to elucidate its potential mechanisms of action at a molecular level. nih.govyoutube.com Techniques such as molecular docking and molecular dynamics simulations can provide detailed insights into the binding modes and affinities of the compound with its biological targets. nih.govnih.gov
A significant emerging trend in drug discovery is the shift from a single-target to a multi-target approach, which is particularly relevant for complex diseases. mdpi.comuu.nl Virtual screening methods can be utilized to assess the potential of this compound to interact with multiple targets, a concept known as polypharmacology. mdpi.comnih.gov Identifying compounds with a multi-target profile can lead to the development of more effective and safer therapeutic agents. nih.gov Advanced in silico modeling will, therefore, be instrumental in exploring the full therapeutic potential of this compound and in designing novel multi-target drugs.
| In Silico Modeling Technique | Application in this compound Research |
| Molecular Docking | Predicts the preferred binding orientation of the compound to a target protein. youtube.com |
| Molecular Dynamics Simulations | Simulates the dynamic behavior of the compound-protein complex over time. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of compounds to their biological activity. biotech-asia.org |
| Multi-Target Virtual Screening | Identifies potential interactions with multiple biological targets. uu.nlnih.gov |
Q & A
What analytical techniques are recommended for characterizing 3-Fluoro-2-hydroxyphenylacetic acid in terms of purity and structural confirmation?
Basic Research Question
To confirm structural integrity and purity, use a combination of 1H/13C/19F NMR spectroscopy to identify fluorine substitution patterns and aromatic proton environments. High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is critical for assessing purity. Mass spectrometry (MS) , particularly high-resolution MS (HRMS), validates molecular weight and fragmentation patterns. Cross-referencing with literature spectra of structurally similar fluorinated phenylacetic acids (e.g., 3-fluorophenylacetic acid) can resolve ambiguities .
What storage conditions are optimal for maintaining the stability of this compound?
Basic Research Question
Store the compound in airtight, light-resistant containers at 2–8°C in a desiccated environment. Avoid exposure to heat (>30°C), moisture, strong acids/bases, and oxidizing agents (e.g., peroxides), as these may induce decomposition or hazardous reactions. Stability under inert atmospheres (argon/nitrogen) is recommended for long-term storage, though specific decomposition products remain uncharacterized .
How can researchers address discrepancies in reported spectral data for fluorinated phenylacetic acid derivatives?
Advanced Research Question
Discrepancies in NMR or MS data may arise from solvent effects, isotopic impurities, or stereochemical variations . To resolve these:
- Perform 2D NMR experiments (e.g., COSY, HSQC) to unambiguously assign proton and carbon signals.
- Compare with X-ray crystallography data (if available) to confirm spatial arrangements.
- Validate using isotopic labeling or computational methods (e.g., density functional theory (DFT) for predicting chemical shifts).
Cross-referencing with databases like PubChem or NIST Chemistry WebBook is advised .
What synthetic strategies are effective for regioselective fluorination in this compound?
Advanced Research Question
Key strategies include:
- Electrophilic fluorination using Selectfluor® or acetyl hypofluorite to target the ortho position relative to the hydroxyl group.
- Halogen-exchange reactions (e.g., Balz-Schiemann reaction) on diazonium salts derived from aminophenylacetic acid precursors.
- Directed ortho-metalation (DoM) with directing groups (e.g., hydroxyl or methoxy) to position fluorine selectively.
Monitor reaction progress via thin-layer chromatography (TLC) or HPLC , and optimize solvent systems (e.g., DMF/THF) for solubility .
What safety protocols are essential when handling this compound?
Basic Research Question
While acute toxicity data are unavailable, adopt precautions for fluorinated aromatic compounds:
- Use gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of aerosols.
- Avoid incompatibles (e.g., strong oxidizers) due to potential exothermic reactions.
Dispose of waste via incineration or regulated chemical disposal services. Refer to hazard data for analogous compounds (e.g., H319 for eye irritation) .
How can reaction conditions be optimized for coupling this compound to bioactive molecules?
Advanced Research Question
For amide or ester bond formation:
- Screen coupling agents (e.g., EDC/HOBt, DCC) and catalysts (e.g., DMAP) in anhydrous solvents (DMF, DCM).
- Use LC-MS to track reaction intermediates and byproducts.
- Adjust stoichiometry to account for steric hindrance from the fluorine substituent.
Post-reaction, purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC .
How does fluorine substitution influence the acidity of the hydroxyl group compared to non-fluorinated analogs?
Advanced Research Question
The electron-withdrawing nature of fluorine increases the acidity of the hydroxyl group . Quantify this via:
- Potentiometric titration in aqueous or non-aqueous media (e.g., DMSO).
- Computational modeling (DFT) to calculate pKa shifts.
Compare with analogs like 2-hydroxyphenylacetic acid, where fluorine at the 3-position lowers the pKa by ~1–2 units due to inductive effects .
What methodologies are recommended for detecting degradation products of this compound under accelerated stability testing?
Advanced Research Question
Subject the compound to stress conditions (e.g., 40°C/75% RH, UV light) and analyze using:
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability.
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation products (e.g., defluorinated or oxidized species).
- Gas chromatography (GC) with FID detection for volatile byproducts.
Report degradation pathways in alignment with ICH Q1A guidelines .
How can researchers validate the regiochemical position of fluorine in synthetic batches?
Advanced Research Question
Combine 19F NMR spectroscopy with NOE (nuclear Overhauser effect) experiments to confirm spatial proximity between fluorine and adjacent protons. Alternatively, synthesize regioisomeric standards (e.g., 4-fluoro-2-hydroxyphenylacetic acid) and compare chromatographic retention times (HPLC) or melting points .
What computational tools are suitable for predicting the physicochemical properties of this compound?
Advanced Research Question
Use Cheminformatics platforms (e.g., ACD/Labs, Schrödinger Suite) to predict:
- LogP (lipophilicity) and solubility via COSMO-RS models.
- pKa using QSPR (quantitative structure-property relationship) algorithms.
Validate predictions with experimental data from PubChem or NIST .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
